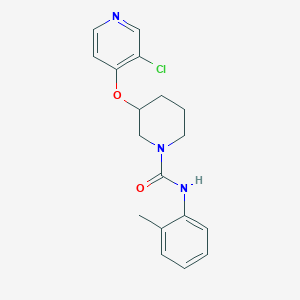

3-((3-chloropyridin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(3-chloropyridin-4-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c1-13-5-2-3-7-16(13)21-18(23)22-10-4-6-14(12-22)24-17-8-9-20-11-15(17)19/h2-3,5,7-9,11,14H,4,6,10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGRWTXYTGFYAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the chloropyridinyl group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative reacts with a suitable nucleophile.

Attachment of the o-tolyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.

Reduction: Reduction reactions could target the carboxamide group or the chloropyridinyl moiety.

Substitution: The chloropyridinyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs from Literature

PF3845 (4-(3-[5-{Trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)

- Key Differences :

- Substituent on Piperidine: PF3845 includes a benzyl group bearing a trifluoromethyl-pyridyloxy substituent, whereas the target compound has a simpler 3-chloropyridin-4-yloxy group directly attached.

- Carboxamide Group: PF3845 uses a pyridin-3-yl group, contrasting with the o-tolyl group in the target compound.

- Implications :

PF750 (N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide)

- Key Differences: Substituent on Piperidine: PF750 features a quinolin-3-ylmethyl group instead of a chloropyridyloxy moiety. Carboxamide Group: Both compounds use aromatic carboxamides (phenyl vs. o-tolyl).

- The o-tolyl group’s methyl substituent in the target compound could enhance steric hindrance compared to PF750’s phenyl group .

Compound from Non-Clinical Review ()

The hydrochloride salt in includes a 2-oxo-1,2-dihydroquinolin-3-yl group linked to a piperidine carboxamide.

- Key Differences: The dihydroquinolinone moiety introduces a planar, hydrogen-bonding region absent in the target compound.

- Implications :

Pharmacological and Physicochemical Insights

- Halogen vs. Trifluoromethyl : The chloro group in the target compound may offer a balance between lipophilicity and metabolic stability, whereas PF3845’s trifluoromethyl group could enhance electron-withdrawing effects and resistance to oxidation .

- Synthetic Accessibility: The target compound’s simpler structure (lacking spacers like benzyl or quinolinylmethyl) may streamline synthesis compared to PF3845 or PF750 .

Q & A

Q. What are the optimal synthetic routes for 3-((3-chloropyridin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and carboxamide coupling. A validated approach includes:

Step 1 : React 3-chloro-4-hydroxypyridine with a piperidine derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

Step 2 : Couple the intermediate with o-toluidine via an acid chloride intermediate (e.g., using thionyl chloride for activation) .

- Optimization :

- Solvent : Use DMF or dichloromethane for better solubility of intermediates.

- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate carboxamide formation .

- Temperature : Maintain 0–5°C during coupling to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques :

- NMR : Use H and C NMR to confirm the piperidine ring conformation, chloropyridinyl ether linkage, and o-tolyl substitution. Aromatic protons in the o-tolyl group typically appear as a multiplet at δ 6.8–7.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected [M+H] ~388.1 Da) and detects impurities .

- Resolving Contradictions :

- If NMR signals overlap (e.g., piperidine vs. pyridine protons), use 2D NMR (COSY, HSQC) for unambiguous assignment .

- Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. How can researchers design experiments to assess receptor binding affinity and selectivity for this compound?

- Methodological Answer :

- In Vitro Assays :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs or ion channels) on sensor chips and measure binding kinetics in real-time .

- Radioligand Displacement : Use H-labeled antagonists (e.g., SR141716A for CB1 receptors) to determine values .

- Selectivity Screening :

- Test against a panel of 50+ receptors/enzymes (e.g., CEREP panel) to identify off-target interactions .

Advanced Research Questions

Q. What strategies address poor pharmacokinetic properties (e.g., rapid clearance) observed in preclinical studies of piperidine-carboxamide analogs?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., fluorine) on the o-tolyl ring to reduce metabolic oxidation .

- Replace the chloropyridinyl group with a bioisostere (e.g., pyrazine) to enhance solubility .

- Formulation :

- Use lipid-based nanoemulsions to improve oral bioavailability .

- In Vivo Monitoring :

- Conduct LC-MS/MS pharmacokinetic studies in rodents to track plasma half-life and tissue distribution .

Q. How should contradictory data from receptor binding studies (e.g., divergent values across labs) be analyzed?

- Methodological Answer :

- Data Reconciliation Steps :

Control Standardization : Ensure consistent receptor preparation (e.g., membrane vs. purified protein) and buffer conditions (pH, ions) .

Conformational Analysis : Use molecular dynamics simulations to assess if protonation states (e.g., piperidine nitrogen) alter binding conformers .

Statistical Validation : Apply CoMFA (Comparative Molecular Field Analysis) to correlate structural variations with discrepancies .

Q. What computational approaches predict the compound’s interactions with novel biological targets (e.g., ryanodine receptors)?

- Methodological Answer :

- Docking Studies :

- Use AutoDock Vina to model binding poses against ryanodine receptor homology models (e.g., based on PDB 4UQ) .

- Prioritize residues within 5 Å of the chloropyridinyl group for mutagenesis validation .

- QSAR Modeling :

- Train a model using descriptors like logP, polar surface area, and H-bond donors to predict activity across targets .

Q. How do stereochemical variations (e.g., piperidine ring puckering) impact bioactivity, and how can this be experimentally validated?

- Methodological Answer :

- Stereoisomer Synthesis :

- Prepare enantiomers via chiral HPLC separation or asymmetric synthesis (e.g., using Evans auxiliaries) .

- Activity Comparison :

- Test isomers in calcium flux assays (for ryanodine receptors) to identify stereospecific effects .

- Structural Analysis :

- Correlate NOE (Nuclear Overhauser Effect) data from NMR with activity trends .

Q. What methodologies mitigate toxicity risks identified in early-stage studies (e.g., hepatotoxicity)?

- Methodological Answer :

- In Vitro Tox Screens :

- Use HepG2 cells to assess CYP450 inhibition and mitochondrial toxicity .

- Metabolite Identification :

- Incubate the compound with liver microsomes and profile metabolites via UPLC-QTOF .

- Structural Mitigation :

- Replace metabolically labile groups (e.g., methyl on o-tolyl) with trifluoromethyl to block bioactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.